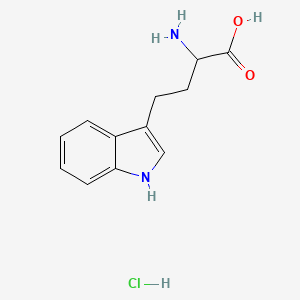

2-Amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride” is an organonitrogen compound and an organooxygen compound . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .

Molecular Structure Analysis

The molecular formula of “this compound” is C12H14N2O2 . The exact mass is 218.256 . The structure includes an indole ring linked to a butanoic acid chain with an amino group .Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 254.72 . It has a density of 1.3±0.1 g/cm3, a boiling point of 457.1±40.0 °C at 760 mmHg, and a flash point of 230.3±27.3 °C . It has 4 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación

Urease Inhibitors :

- In 2018, Nazir et al. synthesized novel indole-based hybrid oxadiazole scaffolds that included 4-(1H-indol-3-yl)butanoic acid. These molecules were found to be potent inhibitors of the urease enzyme, suggesting their potential as therapeutic agents in drug designing programs (Nazir et al., 2018).

Corrosion Inhibition :

- Schiff bases derived from L-Tryptophan, which is structurally related to 2-Amino-4-(1H-indol-3-yl)butanoic acid, were studied by Vikneshvaran and Velmathi in 2017 for their effects on the corrosion inhibition of stainless steel in acidic environments. This research highlights the potential of indole derivatives in materials science (Vikneshvaran & Velmathi, 2017).

Synthesis of Indolines and Indoles :

- Research by Dunetz and Danheiser in 2005 demonstrated that ynamides could react with conjugated enynes to afford substituted indolines and indoles, using starting materials derived from 3-butynylamine. This synthesis pathway could potentially include 2-Amino-4-(1H-indol-3-yl)butanoic acid derivatives (Dunetz & Danheiser, 2005).

Antimicrobial Activity :

- Mickevičienė et al. in 2015 synthesized derivatives of 3-[(2-hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, demonstrating significant antimicrobial activity against various pathogens. This research indicates the potential use of such compounds in antimicrobial applications (Mickevičienė et al., 2015).

Antidiabetic Agents :

- A study by Nazir et al. in 2018 focused on indolyl butanoic acid derivatives, which were tested for their antidiabetic potential via inhibition of the α-glucosidase enzyme. This indicates the possibility of using these compounds in the development of new antidiabetic medications (Nazir et al., 2018).

Anticorrosive Properties :

- In 2019, Vikneshvaran and Velmathi conducted another study on L-Tryptophan-based chiral Schiff bases, which are structurally related to 2-Amino-4-(1H-indol-3-yl)butanoic acid, examining their effectiveness in inhibiting corrosion of carbon steel in an acidic environment (Vikneshvaran & Velmathi, 2019).

Propiedades

IUPAC Name |

2-amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c13-10(12(15)16)6-5-8-7-14-11-4-2-1-3-9(8)11;/h1-4,7,10,14H,5-6,13H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHQFKHGVKKDCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,5-Dimethylfuran-3-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2651120.png)

![3-(4-Fluorophenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5,7,9-trihydro-1,2,4-triazo lo[3,4-i]purine-6,8-dione](/img/structure/B2651123.png)

![5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2651129.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2651133.png)

![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2651135.png)

![Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B2651138.png)